molecular formula C5H12N2O B2849837 N1-(oxetan-3-yl)ethane-1,2-diamine CAS No. 1343028-60-3

N1-(oxetan-3-yl)ethane-1,2-diamine

Cat. No.: B2849837
CAS No.: 1343028-60-3
M. Wt: 116.164
InChI Key: OQISVUZXKFLGKT-UHFFFAOYSA-N
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Description

N1-(oxetan-3-yl)ethane-1,2-diamine is a chemical building block of high interest in medicinal chemistry and drug discovery. This specialized diamine features an ethylenediamine backbone, a well-known scaffold and bidentate chelating ligand in coordination chemistry , which is further functionalized with an oxetane ring. The oxetane moiety is a valuable isostere in molecular design, often used to improve the physicochemical and pharmacokinetic properties of drug candidates, such as by enhancing solubility or metabolic stability. This molecular architecture suggests potential applications as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bifunctional degraders, where its amine groups can be utilized to connect a target protein ligand to an E3 ubiquitin ligase recruiter. Compounds featuring similar N-substituted ethane-1,2-diamine and oxetan-3-yl structures have been investigated in the context of targeted protein degradation, such as the degradation of the androgen receptor . Researchers can leverage this compound to introduce a rigid, three-dimensional fragment into molecular structures, which can help explore and optimize structure-activity relationships (SAR). It serves as a versatile intermediate for the synthesis of more complex molecules, including small-molecule inhibitors, chiral ligands for catalysis, and functionalized polymers. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(oxetan-3-yl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-1-2-7-5-3-8-4-5/h5,7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQISVUZXKFLGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N1 Oxetan 3 Yl Ethane 1,2 Diamine and Its Analogues

Strategies for Oxetane (B1205548) Ring Construction Relevant to the N1-(oxetan-3-yl) Subunit

The formation of the strained four-membered oxetane ring is a key challenge in the synthesis of these molecules. Various synthetic strategies have been developed to address this, including intramolecular cyclizations and derivatizations of pre-existing oxetane building blocks.

Intramolecular Cyclization Approaches to Oxetanes

One of the most common methods for constructing the oxetane ring is through intramolecular cyclization, where a linear precursor is induced to form the cyclic ether.

The Williamson ether synthesis is a classical and widely used method for forming ethers, including cyclic ethers like oxetanes. beilstein-journals.orgacs.org This SN2 reaction involves the displacement of a leaving group by an alkoxide. In the context of oxetane synthesis, this translates to the intramolecular cyclization of a 1,3-halo-alcohol or a related substrate with a leaving group at the 3-position and a hydroxyl group at the 1-position. acs.org

The efficiency of this cyclization can be influenced by the choice of base and solvent. Common bases used include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium tert-butoxide (KOtBu). acs.orgthieme-connect.de The reaction is often carried out in solvents like tetrahydrofuran (B95107) (THF). acs.org

A significant challenge in this approach is the potential for competing side reactions, such as the Grob fragmentation, which can lead to the formation of an aldehyde and an alkene instead of the desired oxetane. beilstein-journals.orgacs.org Despite this, the Williamson etherification remains a practical and versatile method for synthesizing oxetanes due to its operational simplicity. beilstein-journals.org For instance, an improved synthesis of 2-methyloxetane (B110119) involves reacting 1,3-butanediol (B41344) with acetyl chloride to form the chlorohydrin acetate, which is then treated with hot alkali to induce ring closure. researchgate.netacs.org

Table 1: Examples of Williamson Ether Synthesis for Oxetane Formation

Starting Material Reagents Product Yield Reference
1,3-Butanediol 1. Acetyl chloride; 2. Hot alkali 2-Methyloxetane - researchgate.netacs.org
Diastereomerically pure 1,3-diols 1. Trimethyl orthoacetate, Acetyl bromide; 2. DIBAL-H; 3. NaH 2,4-Disubstituted oxetanes - acs.orgthieme-connect.de
1,3-Diols 1. Appel reaction (Iodide formation); 2. Base Substituted oxetanes 78-82% acs.org

Data table is interactive and may be sorted by column.

A more recent and innovative approach to oxetane synthesis involves the direct functionalization of C–H bonds in alcohols. nih.govacs.orgresearchgate.netacs.org This methodology offers a novel disconnection, allowing for the synthesis of oxetanes from readily available, unactivated alcohol substrates without the need for pre-functionalization. nih.govresearchgate.net

This strategy typically involves a photochemical process where a radical is generated at a carbon atom in a 1,3-relationship to the hydroxyl group. This radical intermediate then participates in a sequence of reactions that ultimately leads to the formation of the oxetane ring. beilstein-journals.orgnih.gov This method is advantageous as it often proceeds under mild conditions and can be applied to complex molecules in late-stage functionalization. nih.govresearchgate.net For example, a versatile and practical methodology has been described that couples Williamson etherification with alcohol C–H functionalization, avoiding tedious multi-step substrate preparations. beilstein-journals.orgresearchgate.net

Derivatization from Oxetan-3-one and 3-Aminooxetane Building Blocks

An alternative to de novo ring construction is the use of commercially available or readily synthesized oxetane building blocks, such as oxetan-3-one and 3-aminooxetane. beilstein-journals.orgresearchgate.netsigmaaldrich.com This approach is highly valuable for accessing a wide variety of 3-substituted oxetanes. beilstein-journals.org

Reductive amination is a powerful tool for forming C-N bonds and is particularly useful for synthesizing amines from carbonyl compounds. In the context of N1-(oxetan-3-yl)ethane-1,2-diamine synthesis, reductive amination of oxetan-3-one with a suitable diamine precursor is a key strategy. purdue.edu

This reaction typically involves the initial formation of an imine or enamine intermediate from the reaction of oxetan-3-one with an amine, followed by reduction. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and amine-boranes being particularly effective due to their mild and chemoselective nature. purdue.edu

The carbonyl group of oxetan-3-one is susceptible to nucleophilic attack, providing another avenue for its derivatization. beilstein-journals.orgnih.gov The addition of various nucleophiles, including organometallic reagents and amines, can lead to the formation of 3-substituted oxetan-3-ols or 3-aminooxetanes, respectively. nih.govnih.gov

For instance, the reaction of oxetan-3-one with phenethylmagnesium chloride results in the formation of the corresponding tertiary alcohol. nih.gov Similarly, aza-Michael addition of amines to α,β-unsaturated esters derived from oxetan-3-one provides a route to 3-substituted oxetane derivatives. mdpi.com

Another important reaction for oxetane synthesis is the Paternò–Büchi reaction, which is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. wikipedia.orgslideshare.netorganic-chemistry.orgnih.gov This reaction can be used to form the oxetane ring directly and has been a subject of interest for its synthetic utility. wikipedia.orgslideshare.netorganic-chemistry.orgnih.govchemrxiv.org Recent advancements have enabled this reaction to be carried out using visible light, enhancing its safety and scalability. chemrxiv.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Oxetane
2-Methyloxetane
1,3-Butanediol
Acetyl chloride
Chlorohydrin acetate
Sodium hydride
Potassium hydroxide
Potassium tert-butoxide
Tetrahydrofuran
1,3-halo-alcohol
Aldehyde
Alkene
2,4-Disubstituted oxetanes
Trimethyl orthoacetate
Acetyl bromide
Diisobutylaluminum hydride (DIBAL-H)
2,3-epoxy alcohols
Red-Al
Dimethyl cuprate
Oxetan-3-one
3-Aminooxetane
Sodium triacetoxyborohydride (STAB)
Amine-boranes
Phenethylmagnesium chloride
3-substituted oxetan-3-ols

Data table is interactive and may be sorted by column.

Functionalization of the Ethane-1,2-diamine Moiety

Ethane-1,2-diamine is a versatile bifunctional building block in chemical synthesis. atamanchemicals.comatamanchemicals.com Its two primary amine groups provide sites for extensive functionalization, though their similar reactivity presents a significant challenge for selective modification.

Direct alkylation of ethane-1,2-diamine is a straightforward method for introducing substituents. The reaction of ethane-1,2-diamine with alkylating agents can form a variety of derivatives. atamanchemicals.com For instance, the industrial synthesis of related polyamines involves reacting 1,2-dichloroethane (B1671644) with ammonia, which yields a mixture of products resulting from multiple alkylations. atamanchemicals.com

Achieving selective monofunctionalization of symmetrical diamines like ethane-1,2-diamine is a classic challenge in organic synthesis. The most common and effective strategy involves the use of protecting groups. One of the two amine groups is temporarily "masked" to prevent it from reacting, allowing the other amine to be selectively modified.

Commonly used amine protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). For example, N-Boc-ethane-1,2-diamine is a commercially available reagent where one amine is protected as a carbamate, leaving the other primary amine free to participate in nucleophilic reactions such as alkylation or reductive amination. After the desired molecular fragment (e.g., the oxetane moiety) is installed, the protecting group is removed under specific conditions (e.g., acid treatment for Boc) to reveal the second amine and yield the final monosubstituted product.

Alternative strategies for synthesizing 1,2-diamines with differentiated amino groups include the ring-opening of activated aziridines. organic-chemistry.org This method allows for the sequential introduction of two different nitrogen nucleophiles, providing a high degree of control and access to unsymmetrically substituted diamines. organic-chemistry.org

Convergent Synthesis of this compound

Convergent synthesis involves preparing key fragments of the target molecule separately and then joining them in the final stages. This approach is often more efficient for complex molecules like this compound.

One convergent approach involves coupling a 3-aminooxetane fragment with a suitable ethane-1,2-diamine precursor. This can be achieved through several established chemical reactions.

Reductive Amination: A highly effective and widely used method is the reductive amination of oxetan-3-one with a mono-protected ethane-1,2-diamine, such as N-Boc-ethane-1,2-diamine. The primary amine of the protected diamine reacts with the ketone of oxetan-3-one to form an intermediate imine or enamine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to form the stable carbon-nitrogen bond. Subsequent removal of the Boc protecting group yields the target this compound.

Nucleophilic Substitution: Another viable route is the nucleophilic substitution of an oxetane bearing a leaving group at the 3-position (e.g., 3-iodooxetane (B1340047) or oxetan-3-yl tosylate) with a mono-protected ethane-1,2-diamine. Transition-metal catalysis, such as nickel-catalyzed Suzuki reactions, has been shown to be effective for coupling 3-iodooxetane with various nucleophiles. acs.org

Sequential, or linear, synthesis involves the step-by-step construction of the molecule. This can begin from either the oxetane or the diamine fragment.

Starting from 3-aminooxetane, the primary amine can be alkylated using a protected 2-haloethylamine, such as N-Boc-2-bromoethylamine. The reaction forms the C-N bond, linking the two fragments. A final deprotection step then liberates the second amine of the diamine moiety.

Alternatively, a route starting from oxetan-3-one can be envisioned based on the Horner-Wadsworth-Emmons reaction to form methyl 2-(oxetan-3-ylidene)acetate. mdpi.com This intermediate can then undergo an aza-Michael addition with a protected amine, followed by chemical reduction of the ester and deprotection to complete the synthesis. mdpi.com

Synthetic Strategy Key Reactants Reaction Type Description
Reductive AminationOxetan-3-one, N-Boc-ethane-1,2-diamineConvergentCoupling of a ketone with a protected amine followed by in-situ reduction and subsequent deprotection.
Nucleophilic Substitution3-Iodooxetane, N-Boc-ethane-1,2-diamineConvergentAlkylation of a protected amine using an oxetane electrophile, potentially catalyzed by a transition metal. acs.org
Sequential Alkylation3-Aminooxetane, N-Boc-2-bromoethylamineSequentialStep-wise construction starting with the alkylation of 3-aminooxetane followed by deprotection.

Green Chemistry and Sustainable Synthetic Protocols

In recent years, significant attention has been given to developing green and sustainable methods for chemical synthesis to address environmental concerns. asm.org For the production of diamines, a key component of the target molecule, this has led to a shift from traditional petroleum-based manufacturing to bio-based production. asm.org

Bio-based synthesis utilizes renewable raw materials and microbial factories, such as engineered strains of Escherichia coli and Corynebacterium glutamicum, to produce diamines through fermentation processes. asm.org These biocatalytic methods offer several advantages:

Use of Renewable Feedstocks: They replace non-renewable petroleum resources with sugars or other biomass-derived materials. asm.org

Milder Reaction Conditions: Biological processes typically occur in aqueous media at or near ambient temperature and pressure, reducing energy consumption.

Reduced Waste: Biocatalysis can be highly selective, minimizing the formation of byproducts and simplifying purification.

Catalyst-Free Approaches for Amine Derivatization

While the formation of the oxetane ring itself often requires catalysis, certain methods for attaching the amine side chain can proceed without the need for a specific catalyst, relying instead on the inherent reactivity of the precursors. One plausible catalyst-free approach involves the reaction of oxetan-3-one with ethylenediamine (B42938) to form an intermediate enamine or imine, which is then reduced in a subsequent step.

Alternatively, a direct nucleophilic substitution reaction can be employed. This involves an oxetane ring bearing a suitable leaving group at the 3-position, which is displaced by ethylenediamine. Although this reaction may require heat or a base to proceed, it can be considered catalyst-free in the sense that it does not require a transition metal or a specific organocatalyst to facilitate the carbon-nitrogen bond formation.

Brønsted acid catalysis represents another metal-free strategy. In this approach, an acid like triflimide (Tf2NH) can activate an oxetan-3-ol, allowing it to react with a nucleophile. nih.gov This method generates water as the only byproduct and can be used to form various heterocyclic structures. nih.gov For instance, the reaction of 3-aryloxetan-3-ols with 1,2-diols under Brønsted acid catalysis yields 1,4-dioxanes, demonstrating the capacity of the oxetane ring to act as a 1,2-bis-electrophile. nih.gov This principle could be extended to the use of diamines as the bis-nucleophile.

A summary of relevant metal-free annulation reactions is presented below.

ReactantsCatalystProductYieldReference
3-Aryloxetan-3-ols, 1,2-DiolsTf2NH1,4-DioxanesHigh nih.gov
3-Aryloxetan-3-ols, 1,2-EthanedithiolTf2NH1,4-Dithianes- nih.gov
3-Aryloxetan-3-ols, Glycolic AcidTf2NHDioxanone69% nih.gov

Solvent Selection and Atom Economy in Oxetane Synthesis

Solvent Selection

The choice of solvent is critical in the synthesis of oxetane rings, often dictating the reaction pathway and product yield. In an oxidative cyclization of Michael adducts of malonates, for example, alcoholic solvents favored the formation of cyclopropanes, whereas conducting the reaction in an open-air system with water as the solvent resulted in the oxetane as the major product. acs.org Chlorinated solvents are also frequently employed, particularly in intramolecular cyclizations involving arylsulfenyl and arylselenyl chlorides, where reactions show improved results at low temperatures. nih.govbeilstein-journals.org

In Brønsted acid-catalyzed alkylations of alcohols with 3-aryl-oxetanols, a screening of various solvents indicated that acetonitrile (B52724) (MeCN) was optimal for the formation of oxetane ethers. rsc.org The intramolecular O-vinylation of γ-bromohomoallylic alcohols to form 2-methyleneoxetanes proceeds in good to excellent yields using refluxing MeCN. organic-chemistry.org

Atom Economy

Atom economy is a principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org Reactions with high atom economy are desirable as they minimize waste. wikipedia.org

Addition reactions, such as the [2+2] cycloaddition between carbonyls and olefins (the Paternò-Büchi reaction), are considered highly atom-economical methods for synthesizing oxetanes because all atoms from the reactants are incorporated into the product. beilstein-journals.orgnih.gov This approach offers great versatility in creating the oxetane core. beilstein-journals.org In contrast, substitution and elimination reactions, which are common in other synthetic routes, tend to have lower atom economy due to the generation of stoichiometric byproducts.

Synthetic strategies that require the use of protecting groups or generate significant leaving groups will inherently have a lower atom economy. Therefore, designing a synthesis for this compound that utilizes an atom-economical reaction for the ring construction, followed by a direct amination, would be the most efficient and environmentally conscious approach.

Synthesis of Chiral this compound Analogues

Where stereoisomerism is possible, the synthesis of specific chiral analogues of this compound requires methods that can control the stereochemistry at the chiral centers. This is typically achieved through asymmetric synthesis or by resolving a racemic mixture.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create a specific enantiomer or diastereomer directly. For analogues of this compound, this can be approached by controlling the stereochemistry during the formation of the oxetane ring or during the introduction of the diamine moiety.

One established method involves the enantioselective reduction of β-halo ketones, followed by a Williamson ether cyclization to form enantioenriched 2-aryl-substituted oxetanes with high enantiomeric excess. acs.org Similarly, enantioenriched oxetanes can be prepared from the cyclodehydration of 1,3-diols derived from the ring-opening of 2,3-epoxy alcohols. acs.org The use of chiral catalysts is also a powerful tool. For instance, a dicationic (S)-BINAP-Pd catalyst has been used for the highly enantioselective and atom-economical [2+2] cycloaddition of alkynes with trifluoropyruvate to produce chiral oxetene derivatives. acs.org Chiral iridium catalysts have been used to form diol adducts that can be converted to enantiomerically enriched 2,3,3-trisubstituted oxetanes. thieme-connect.de

For the diamine portion, palladium-catalyzed asymmetric allylic amination can be used to prepare allylic hydroxylamine-derived sulfamate (B1201201) esters in enantioenriched form, which can then be converted to chiral 1,2-diamines. nih.gov

A summary of selected asymmetric synthesis methods is provided in the table below.

MethodCatalyst/ReagentProduct TypeEnantiomeric Excess (ee)Reference
Enantioselective Reduction & CyclizationChiral reducing catalyst from LiBH42-Aryl-substituted oxetanes79–89% acs.org
[2+2] CycloadditionDicationic (S)-BINAP-Pd catalystChiral oxetene derivatives- acs.org
Asymmetric Allylic AminationPd2(dba)3•CHCl3, Chiral LigandEnantioenriched N-allyl sulfamates>90% nih.gov
Diol Adduct Formation & CyclizationChiral Iridium Catalyst (S)-7Enantioenriched 2,3,3-trisubstituted oxetanes- thieme-connect.de

Resolution Techniques

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. This is often accomplished by reacting the racemic compound with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.

For a compound like this compound, which is basic, a chiral acid can be used as the resolving agent. A classic and effective resolving agent for diamines is L-(+)-tartaric acid. researchgate.net The racemic diamine reacts with the chiral acid to form diastereomeric salts (e.g., (R,R)-diamine-L-tartrate and (S,S)-diamine-L-tartrate). Due to differences in their crystal lattice energies, one diastereomeric salt will typically crystallize preferentially from a suitable solvent, allowing for its isolation. The pure enantiomer of the diamine can then be recovered by treating the isolated salt with a base. This method is widely used for resolving compounds like trans-1,2-diaminocyclohexane, a structural analogue of the diamine portion of the target molecule. researchgate.net

Reactivity and Reaction Mechanisms of N1 Oxetan 3 Yl Ethane 1,2 Diamine

Oxetane (B1205548) Ring Reactivity

The oxetane ring, a four-membered cyclic ether, exhibits a combination of stability and reactivity that makes it a valuable motif in chemistry. acs.orgresearchgate.net Its reactivity is primarily centered around the cleavage of the carbon-oxygen bonds, driven by the relief of ring strain. beilstein-journals.org

Nucleophilic attack is a common pathway for the ring-opening of oxetanes. The regioselectivity of this attack is influenced by both steric and electronic factors. magtech.com.cn For 3-substituted oxetanes like N1-(oxetan-3-yl)ethane-1,2-diamine, the attack typically occurs at the less sterically hindered C2 or C4 positions.

In intermolecular reactions, strong nucleophiles generally attack the less substituted carbon atoms (C2/C4) adjacent to the oxygen atom in an SN2 fashion. researchgate.netmagtech.com.cn Weak nucleophiles typically require acid catalysis to facilitate ring opening. magtech.com.cn The diamine side chain in this compound can itself act as a nucleophile or be modified to influence intermolecular reactions.

Common nucleophiles that react with oxetanes include amines, thiols, and organometallic reagents. researchgate.net For instance, the reaction of phenyl oxetane with trimethylsilyl (B98337) cyanide (TMSCN) catalyzed by magnesium oxide results in ring-opening to form a γ-cyano alcohol. researchgate.net While specific studies on this compound are limited, it is expected to react similarly with strong nucleophiles under appropriate conditions.

Nucleophile TypeReaction ConditionsExpected Product with 3-Substituted Oxetanes
AminesVaries (can be catalyzed)Ring-opened amino alcohols
ThiolsBase catalysisRing-opened thioethers
Organolithium reagentsAnhydrous, aprotic solventγ-Alcohols after ring opening
Grignard reagentsAnhydrous, aprotic solventγ-Alcohols after ring opening

This table presents generalized reactivity based on studies of other substituted oxetanes.

The presence of the N,N'-disubstituted ethane-1,2-diamine side chain in this compound provides a pendant nucleophile capable of intramolecular attack on the oxetane ring. Such reactions are often favored due to the proximity of the reacting centers. These intramolecular cyclizations can lead to the formation of various nitrogen-containing heterocyclic structures. nih.govnih.gov

Studies have shown that oxetane carboxamides can undergo intramolecular ring-opening with mild nucleophiles like nitrogen heterocycles under metal-free basic conditions. nih.gov Similarly, 3-aryloxetan-3-ols can react with internal nucleophiles under acidic conditions to form new heterocyclic systems. nih.gov In the case of this compound, either of the nitrogen atoms in the side chain could potentially act as the internal nucleophile, leading to the formation of a piperazine (B1678402) or a related seven-membered ring, depending on the reaction conditions and which nitrogen atom attacks the oxetane ring. The presence of substituents on the nitrogen atoms and the length of the linker are critical in determining the feasibility and outcome of such intramolecular cascades. doi.org

The oxetane ring is susceptible to ring-opening under acidic conditions, a reaction that is initiated by the protonation of the ring oxygen. magtech.com.cnnih.gov This protonation forms a good leaving group and activates the ring toward nucleophilic attack. libretexts.orglibretexts.org In the case of unsymmetrically substituted oxetanes, the regioselectivity of the nucleophilic attack depends on the stability of the resulting carbocation-like intermediate. The nucleophile preferentially attacks the more substituted carbon atom, where a positive charge is better stabilized (SN1-like character). libretexts.orglibretexts.org

For this compound, acid-catalyzed ring-opening would involve protonation of the oxetane oxygen, followed by attack of a nucleophile (which could be the counter-ion of the acid or the solvent) at either C2 or C4. Given the substitution at C3, the electronic effects on the stability of the transition state at C2 and C4 are expected to be similar, leading to a potential mixture of products. Lewis acids can also catalyze the ring-opening of oxetanes by coordinating to the oxygen atom, thereby activating the ring for nucleophilic attack. researchgate.netmagtech.com.cn

CatalystNucleophileGeneral Outcome
Brønsted Acid (e.g., H2SO4)Water1,3-Diol
Brønsted Acid (e.g., HCl)Chloride ion3-Halo-1-propanol
Lewis Acid (e.g., BF3·OEt2)VariesRing-opened product, regioselectivity depends on substrate and nucleophile

This table summarizes general outcomes for acid-catalyzed ring-opening of oxetanes.

The thermal stability of the oxetane ring is generally high, but it can undergo decomposition at elevated temperatures. Ring-opening can also be initiated by heat in the presence of certain reagents. For example, addition reactions of oxetanes with carboxylic acids and phenols have been reported at temperatures above 110 °C. radtech.org

Photochemical reactions of oxetanes are well-documented, with the Paternò-Büchi reaction being a prominent example of oxetane synthesis via the [2+2] cycloaddition of a carbonyl compound and an alkene. nih.gov While this is a formation reaction, the principles of photochemistry can also apply to the cleavage of the oxetane ring. Irradiation with high-energy light could potentially lead to ring cleavage or rearrangement, although specific studies on the photochemical reactivity of this compound are not widely available. The presence of the diamine moiety might influence the photochemical behavior, potentially participating in photoinduced electron transfer processes.

The stability of the oxetane ring is highly dependent on its substitution pattern and the reaction environment. nih.gov Contrary to early assumptions, oxetane-containing compounds can be remarkably stable under a range of conditions.

3,3-Disubstituted oxetanes are particularly stable because the substituents sterically hinder the approach of external nucleophiles to the C-O antibonding orbitals. doi.orgnih.gov While this compound is a 3-monosubstituted oxetane, the nature of the substituent plays a crucial role. The presence of the basic diamine side chain makes the compound susceptible to degradation under strongly acidic conditions due to the potential for intramolecular ring-opening following protonation. nih.govnih.gov However, studies have shown that 3-substituted oxetanes are generally stable to many common synthetic transformations, including oxidation, reduction, alkylation, and acylation, which expands their utility in synthetic chemistry. acs.org

ConditionStability of 3-Substituted Oxetane RingNotes
Strongly Acidic (e.g., conc. H2SO4)LowProne to ring-opening and polymerization. nih.gov
Strongly Basic (e.g., NaH)Generally HighStable, allowing for reactions at other parts of the molecule. acs.org
Oxidative (e.g., KMnO4, PCC)Generally HighThe oxetane ether linkage is relatively robust to oxidation.
Reductive (e.g., H2/Pd, LiAlH4)Generally HighThe ring is typically stable to standard reduction conditions.

This table provides a general overview of the stability of 3-substituted oxetanes under common reaction conditions.

Nucleophilic Ring Opening Reactions

Reactivity of the Amine Functionalities

The presence of both a primary and a secondary amine within the same molecule imparts a rich and tunable reactivity to this compound. The nucleophilicity and steric environment of these two centers are distinct, allowing for a range of chemical transformations.

Acylation and Sulfonylation Reactions

Acylation and sulfonylation are fundamental transformations for amines, resulting in the formation of amides and sulfonamides, respectively. In this compound, the primary amine is generally more reactive towards acylating and sulfonylating agents than the more sterically hindered secondary amine. This difference in reactivity allows for selective functionalization under controlled conditions.

Reaction with an acyl chloride or anhydride (B1165640) would likely first yield an amide at the primary nitrogen. A second acylation at the secondary nitrogen would require more forcing conditions. Similarly, sulfonylation with reagents like tosyl chloride would preferentially occur at the primary amine. This selective reactivity is crucial for building more complex molecules where one amine needs to be protected or functionalized while the other remains free for subsequent reactions. For instance, in the synthesis of benzimidazole (B57391) derivatives, selective acylation is a key step. rsc.org

Table 1: Predicted Acylation and Sulfonylation Reactions

Reagent Type Electrophile Example Primary Product Secondary Product
Acyl Halide Acetyl chloride N-(2-( (oxetan-3-yl)amino)ethyl)acetamide N-(2-acetamidoethyl)-N-(oxetan-3-yl)acetamide

Alkylation and Quaternization of Amine Centers

Alkylation of the amine centers with alkyl halides introduces alkyl groups onto the nitrogen atoms. The primary amine can be alkylated once or twice, while the secondary amine can be alkylated to form a tertiary amine. Further alkylation leads to the formation of quaternary ammonium (B1175870) salts. The chemoselectivity of alkylation can be controlled by the choice of reagents and reaction conditions. The primary amine, being less sterically hindered, is typically more susceptible to initial alkylation.

Quaternization, the process of alkylating the amine to form a positively charged quaternary ammonium ion, would occur at the tertiary amine formed after the initial alkylation of the secondary amine, or through exhaustive alkylation of the primary amine.

Imine and Enamine Formation

The reaction of this compound with aldehydes or ketones can lead to two different types of products: imines and enamines. libretexts.org This reactivity depends on which amine functionality participates in the reaction.

Imine Formation : The primary amine can react with a carbonyl compound, typically under mildly acidic conditions, to form an imine (a compound containing a carbon-nitrogen double bond). youtube.com The mechanism involves nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. libretexts.org

Enamine Formation : The secondary amine reacts with an aldehyde or ketone to form an enamine (an amine bonded to a carbon-carbon double bond). masterorganicchemistry.comyoutube.com The mechanism is similar to imine formation up to the formation of an iminium ion. libretexts.org Since the secondary amine has no second hydrogen to lose from the nitrogen, a proton is instead removed from an adjacent carbon atom to form the C=C double bond of the enamine. youtube.comyoutube.com

The formation of either the imine or the enamine can be favored by controlling the stoichiometry and reaction conditions.

Table 2: Imine vs. Enamine Formation

Reacting Amine Carbonyl Partner Product Type Key Structural Feature
Primary (-NH₂) Aldehyde/Ketone Imine C=N double bond

Chemoselectivity of Primary and Secondary Amine Groups

Chemoselectivity in the reactions of this compound is a key feature for its use in synthesis. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine. This makes it more reactive towards many electrophiles.

This differential reactivity allows for a stepwise functionalization. For example, one could first selectively acylate the primary amine under mild conditions. The resulting amide is significantly less nucleophilic, allowing a subsequent, different reaction to be performed at the secondary amine. This orthogonal reactivity is a powerful tool in multistep organic synthesis.

Intramolecular Transformations

The structure of this compound, with its two nitrogen nucleophiles separated by an ethylene (B1197577) bridge, makes it an ideal precursor for intramolecular reactions to form heterocyclic systems.

Cyclization Reactions Leading to Fused or Spirocyclic Systems

Intramolecular cyclization can lead to the formation of various heterocyclic structures. For example, reaction with a suitable dielectrophile or an intramolecular condensation can yield a six-membered piperazine ring, a common motif in medicinal chemistry. thieme-connect.de

More complex transformations can lead to fused or spirocyclic systems.

Fused Systems : If the diamine is first attached to another ring system, subsequent intramolecular cyclization can create a fused bicyclic or polycyclic structure. For example, oxidative cyclization of related o-cycloalkylaminoacetanilides is a known method to produce fused benzimidazoles. researchgate.net A similar strategy could potentially be applied using this compound.

Spirocyclic Systems : A spirocycle is a compound where two rings are connected through a single shared atom. Intramolecular reactions involving the oxetane ring could lead to such structures. For instance, reactions that involve the diamine portion cyclizing and incorporating the carbon atom of the oxetane ring to which it is attached would result in a spiro-heterocycle. The synthesis of spirocyclic systems containing a 1,2-diamine unit is a known strategy for creating complex, biologically relevant molecules. rsc.org While direct examples starting from this compound are not prominent in the literature, the synthesis of spirocyclic oxetane-fused benzimidazoles demonstrates the feasibility of creating such complex scaffolds. nih.gov

Rearrangement Pathways Involving Amine or Oxetane Moieties

The structure of this compound incorporates two key reactive functionalities: a strained four-membered oxetane ring and a nucleophilic ethylenediamine (B42938) chain. These features allow for a variety of rearrangement reactions, often catalyzed by acid or driven by the relief of ring strain.

The oxetane ring itself is susceptible to rearrangements, particularly under acidic conditions. Protonation of the oxetane oxygen enhances the electrophilicity of the ring carbons, making them vulnerable to nucleophilic attack. While intermolecular reactions are common, intramolecular rearrangements can occur if a suitable nucleophile is present within the molecule. For instance, in related systems, Lewis acids have been shown to catalyze the dehydration of 3-aryloxetan-3-ols, leading to the formation of an oxetane carbocation that can undergo further reactions. nih.gov Similarly, Brønsted acid catalysis can promote the reaction of oxetan-3-ols with diols to form 1,4-dioxanes, demonstrating the oxetane's ability to act as a 1,2-bis-electrophile synthon following ring-opening. nih.gov

In the context of this compound, the terminal primary amine could theoretically act as an intramolecular nucleophile. Under acidic catalysis, protonation of the oxetane oxygen could be followed by a ring-opening attack by the primary amine. This would lead to the formation of a substituted N-(2-aminoethyl)azetidin-3-ol, a six-membered ring, through a thermodynamically favorable process. The pathway is analogous to the intramolecular opening of epoxides by nearby nucleophiles.

Furthermore, rearrangements involving nitrogen migration have been documented in other complex systems. For example, gold-catalyzed skeletal rearrangements have been observed to proceed with a nitrogen migration onto a gold carbene intermediate. bham.ac.uk While not directly demonstrated for this compound, such pathways highlight the potential for complex rearrangements involving the amine moieties under specific catalytic conditions.

The table below outlines potential rearrangement products based on the known reactivity of oxetane and amine functionalities.

Starting MoietyCatalyst/ConditionsPotential Rearrangement PathwayProduct Type
Oxetane RingBrønsted or Lewis AcidIntramolecular nucleophilic attack by the primary amine after oxygen protonation.Substituted Azetidinol
Oxetane RingStrong AcidRing-opening to form a carbocation, followed by hydride shift and elimination.Allylic Alcohol
Amine MoietyTransition Metal Catalyst (e.g., Gold)Migratory insertion/skeletal rearrangement (hypothetical).Complex heterocyclic scaffolds

Metal-Mediated and Catalytic Transformations

The diamine and oxetane components of this compound make it a versatile ligand and substrate for a range of metal-mediated and catalytic transformations, including cross-coupling and C–H activation reactions.

Cross-Coupling Reactions (if applicable to functionalized derivatives)

The primary and secondary amine nitrogens in this compound are excellent nucleophiles for C–N cross-coupling reactions. Palladium- and copper-catalyzed methods, such as the Buchwald-Hartwig amination and Ullmann condensation, are powerful tools for forming aryl-amine bonds. acs.orgacs.org

Functionalized derivatives of this compound can be readily prepared by coupling the diamine with various aryl or heteroaryl halides. For example, the secondary amine is generally more sterically hindered but can still participate in coupling reactions. More commonly, the primary amine would be the site of arylation. These reactions are highly valuable in medicinal chemistry for rapidly building molecular complexity.

Research on the copper-catalyzed Ullmann coupling has demonstrated the successful synthesis of related N-aryl-1,2-diamines in environmentally benign deep eutectic solvents, often without the need for additional ligands. nih.gov This suggests that this compound could be effectively coupled with a wide range of (hetero)aryl halides under mild conditions. nih.gov

The table below summarizes representative cross-coupling reactions applicable to diamine scaffolds.

Reaction TypeCatalyst SystemSubstratesGeneral Product Structure
Buchwald-Hartwig AminationPd-precatalyst / Ligand (e.g., L17)Aryl Halide (Br, Cl) + DiamineN-Aryl-1,2-diamine
Ullmann CondensationCuI / Base (e.g., K₂CO₃)Aryl Halide (I, Br) + DiamineN-Aryl-1,2-diamine

C–H Activation Strategies utilizing the Diamine-Oxetane Scaffold

The field of C–H activation offers a powerful strategy for modifying molecular scaffolds without pre-functionalization. The diamine-oxetane structure of this compound possesses multiple sites that can direct or undergo C–H activation.

The nitrogen atoms of the diamine can serve as effective directing groups for transition-metal-catalyzed C–H functionalization. researchgate.net Rhodium(III) and Iridium(III) catalysts, in particular, have been used to achieve C–H activation directed by amine or related functional groups, enabling the formation of new C–C or C-heteroatom bonds. nih.govmdpi.com For this compound, the secondary amine could direct the activation of C–H bonds on the ethyl backbone or even the oxetane ring, leading to cyclized or further functionalized products. For instance, iridium-catalyzed C(sp³)–H amination has been successfully used to synthesize chiral 1,2-diamines, showcasing the utility of the diamine motif in guiding reactivity. researchgate.net

The oxetane oxygen can also function as a directing group. Oxetanes have been shown to direct ortho-lithiation on attached aromatic rings. acs.org In a similar vein, the oxygen atom could coordinate to a transition metal center, directing the activation of adjacent C–H bonds on the oxetane ring itself. This approach could provide access to 2- or 4-substituted oxetane derivatives. Cobalt(III)-catalyzed C-H activation has been used to synthesize oxa-spirocycles, demonstrating the utility of ether-containing scaffolds in such transformations. nih.gov

These strategies open avenues for converting the simple this compound scaffold into more complex and valuable molecular architectures through precise, metal-catalyzed C–H bond transformations.

Metal CatalystDirecting GroupPotential C–H Activation SiteResulting Transformation
Rh(III), Ir(III)Secondary AmineEthyl backbone C(sp³)–HAnnulation, Arylation, Amination
Rh(III), Co(III)Oxetane OxygenOxetane C(sp³)–H (α to oxygen)Carboamidation, Annulation
Pd(II)Primary/Secondary AmineEthyl backbone C(sp³)–Hβ-Arylation of the amine

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H and ¹³C NMR for Structural Elucidation

¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional NMR techniques. For N1-(oxetan-3-yl)ethane-1,2-diamine, ¹H NMR would be expected to show distinct signals for the protons on the oxetane (B1205548) ring, the ethylenediamine (B42938) backbone, and the amine groups. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (due to spin-spin coupling with neighboring protons) would provide crucial information for assigning the structure.

Similarly, the ¹³C NMR spectrum would display a unique signal for each chemically non-equivalent carbon atom. The chemical shifts of the carbon signals would indicate their electronic environment, distinguishing between carbons in the oxetane ring, the aliphatic chain, and those bonded to nitrogen.

Hypothetical ¹H and ¹³C NMR Data for this compound

Assignment Hypothetical ¹H NMR (ppm) Hypothetical ¹³C NMR (ppm)
Oxetane CHMultiplet~60-70
Oxetane CH₂Multiplet~70-80
Ethylenediamine CH₂ (adjacent to NH-oxetane)Multiplet~40-50
Ethylenediamine CH₂ (adjacent to NH₂)Multiplet~35-45
NH (on oxetane side)Broad singlet-
NH₂ (primary amine)Broad singlet-

Note: This table is illustrative and not based on experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the signals from ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing which protons are directly connected through bonds. For this compound, COSY would be instrumental in tracing the connectivity within the ethylenediamine chain and the oxetane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the ethylenediamine chain to the oxetane ring.

Variable Temperature NMR for Conformational Dynamics

The oxetane ring can undergo a puckering motion, and the ethylenediamine chain has rotational freedom. Variable Temperature (VT) NMR studies can provide insight into these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, or the coalescence of signals. These changes can be analyzed to determine the energy barriers for conformational interchange and to identify the preferred conformation of the molecule in solution.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups.

Vibrational Analysis of Amine and Ether Functional Groups

For this compound, IR and Raman spectra would be expected to show characteristic bands for the amine (N-H) and ether (C-O-C) functional groups.

Amine (N-H) Vibrations: The primary amine (-NH₂) group would typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. The secondary amine (-NH-) would show a single N-H stretching band in a similar region. N-H bending vibrations would be observed in the 1550-1650 cm⁻¹ region.

Ether (C-O-C) Vibrations: The cyclic ether (oxetane) would display a characteristic C-O-C asymmetric stretching vibration, which is typically strong in the IR spectrum and appears in the 1000-1250 cm⁻¹ range.

Hypothetical Vibrational Frequencies for this compound

Functional Group Vibrational Mode Hypothetical Frequency Range (cm⁻¹)
Primary Amine (NH₂)Symmetric & Asymmetric Stretch3300 - 3500
Secondary Amine (NH)Stretch3300 - 3500
Amine (NH)Bend1550 - 1650
Ether (C-O-C)Asymmetric Stretch1000 - 1250
Alkane (C-H)Stretch2850 - 3000

Note: This table is illustrative and not based on experimental data.

Detection of Intermolecular Interactions

Both IR and Raman spectroscopy can be used to study intermolecular interactions, such as hydrogen bonding. In this compound, hydrogen bonding can occur between the amine protons and the nitrogen or oxygen lone pairs of neighboring molecules. These interactions would lead to a broadening and a shift to lower frequencies of the N-H stretching bands in the IR and Raman spectra. The extent of these changes can provide information about the strength and nature of the hydrogen bonding network in the solid state or in solution.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of mass-to-charge ratios, it provides data crucial for both formula confirmation and structural elucidation.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a definitive technique used to confirm the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy, typically to within 5 parts per million (ppm). For this compound, HRMS would be used to verify its molecular formula, C₅H₁₂N₂O.

The analysis involves ionizing the molecule, commonly forming a protonated species [M+H]⁺ in the gas phase. The instrument then measures the m/z of this ion with high precision. The experimentally determined exact mass is compared against the theoretically calculated mass based on the monoisotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). A close match between the experimental and theoretical mass confirms the molecular formula.

Table 1: Theoretical Mass Data for this compound
ParameterValue
Molecular FormulaC₅H₁₂N₂O
Calculated Monoisotopic Mass of Neutral Molecule [M]116.09496 u
Calculated Exact Mass of Protonated Ion [M+H]⁺117.10224 u

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to analyze the structural characteristics of a molecule. In this technique, the protonated parent ion ([M+H]⁺, m/z 117.1) is isolated and then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed, producing a fragmentation spectrum. The pattern of fragmentation provides a "fingerprint" of the molecule's structure, revealing the connectivity of its atoms. dtic.mil

For this compound, several fragmentation pathways can be proposed based on its structure, which includes a strained oxetane ring and a flexible ethylenediamine chain. Key bond cleavages would likely occur at the C-N bond linking the chain to the ring, within the ethylenediamine backbone, or via the characteristic ring-opening of the oxetane moiety. Analysis of these pathways helps to confirm the identity and structure of the compound. dtic.mil

Table 2: Proposed Key Fragment Ions in the MS/MS Spectrum of this compound
Proposed Fragment IonDescription of Loss/CleavageTheoretical m/z
C₂H₇N₂⁺Cleavage of the C-N bond between the oxetane ring and the diamine chain59.0604
C₃H₅O⁺Cleavage of the C-N bond, forming the oxetanyl cation57.0335
C₄H₁₀N₂O⁺Loss of a methylene (B1212753) group from the diamine chain102.0760
C₅H₉N₂⁺Loss of water (H₂O) from the parent ion97.0760

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This powerful technique provides definitive information on bond lengths, bond angles, and the effects of intermolecular forces.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of this compound must first be grown. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The pattern of diffracted X-rays contains detailed information about the electron density within the crystal, which is used to solve the crystal structure. nih.gov This process reveals the atomic coordinates of each atom in the molecule, thereby defining its solid-state conformation, as well as determining fundamental crystallographic parameters such as the crystal system, space group, and the dimensions of the unit cell. researchgate.net

Table 3: Hypothetical Crystallographic Data Parameters for this compound
ParameterDescriptionValue
Crystal SystemThe crystal family (e.g., monoclinic, orthorhombic)To be determined
Space GroupThe symmetry group of the crystalTo be determined
a, b, c (Å)Unit cell dimensions along the x, y, and z axesTo be determined
α, β, γ (°)Unit cell anglesTo be determined
ZNumber of molecules per unit cellTo be determined

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Once the crystal structure is solved, a detailed geometric analysis can be performed. This includes the precise measurement of all bond lengths, bond angles, and dihedral (torsional) angles within the molecule. researchgate.net For this compound, particular attention would be paid to the geometry of the strained four-membered oxetane ring. In unsubstituted oxetane, the C-O bond length is approximately 1.46 Å and the C-C bond length is about 1.53 Å. acs.org The ring is not planar but puckered, with internal bond angles significantly deviating from the ideal tetrahedral angle of 109.5°. acs.org The flexible ethylenediamine chain can adopt various conformations, and crystallography would reveal its preferred solid-state geometry (e.g., gauche or anti).

Table 4: Expected Geometric Parameters for this compound
ParameterDescriptionTypical/Expected Value
C-O Bond Length (Oxetane)The length of the carbon-oxygen bonds in the ring~1.46 Å acs.org
C-C Bond Length (Oxetane)The length of the carbon-carbon bond in the ring~1.53 Å acs.org
C-O-C Bond Angle (Oxetane)The angle within the ether linkage of the ring~90° acs.org
C-N Bond LengthThe bond between the oxetane ring and the diamine chain~1.47 Å
C-C-N-C Dihedral AngleThe torsion angle defining the conformation of the diamine chainTo be determined

Investigation of Intermolecular Hydrogen Bonding and Packing Effects

The this compound molecule contains multiple sites capable of participating in hydrogen bonds. The nitrogen atoms of the primary (-NH₂) and secondary (-NH-) amine groups are effective hydrogen bond donors, while the two nitrogen atoms and the oxetane ring's oxygen atom can all act as hydrogen bond acceptors. mdpi.com

X-ray diffraction analysis precisely maps these intermolecular interactions, revealing how individual molecules connect to form a larger three-dimensional network. bldpharm.compsu.edu The resulting hydrogen-bonding scheme (e.g., N-H···O and N-H···N interactions) is critical as it governs the crystal packing and significantly influences the compound's physical properties, such as its melting point and solubility.

Table 5: Potential Hydrogen Bonds in Crystalline this compound
Donor (D)Acceptor (A)Type of Hydrogen BondTypical D···A Distance
N-H (Primary Amine)O (Oxetane)N-H···O~2.8 - 3.2 Å
N-H (Primary Amine)N (Amine)N-H···N~2.9 - 3.3 Å
N-H (Secondary Amine)O (Oxetane)N-H···O~2.8 - 3.2 Å
N-H (Secondary Amine)N (Amine)N-H···N~2.9 - 3.3 Å

Table of Mentioned Compounds

Compound Name
This compound
Oxetane
Formaldehyde

Computational and Theoretical Chemistry Studies

Conformational Analysis and Energy Landscape Exploration

Conformational analysis investigates the different spatial arrangements of a molecule, known as conformers, and their relative energies. This is particularly important for a flexible molecule like N1-(oxetan-3-yl)ethane-1,2-diamine, which possesses multiple rotatable bonds.

Potential energy surface (PES) scans are computational methods used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond rotation angles (dihedral angles). uni-muenchen.de This technique, often referred to as a relaxed PES scan, involves optimizing the geometry at each step while keeping the scanned variable constant. joaquinbarroso.com For this compound, key rotations include the C-C bond of the ethylenediamine (B42938) backbone and the C-N bond connecting the diamine to the oxetane (B1205548) ring.

The energy barrier for rotation around the central C-C bond in the ethylenediamine moiety is a critical determinant of the molecule's flexibility. In simple ethane, the barrier between the staggered (minimum energy) and eclipsed (maximum energy) conformations is approximately 2.9 kcal/mol. nih.govresearchgate.net For 1,2-disubstituted ethanes, like 1,2-dichloroethane (B1671644), this barrier is influenced by steric and electronic interactions between the substituents. youtube.com In the case of this compound, the bulky oxetanyl-amino group and the primary amine group create a complex energy landscape. Computational scans would reveal the energy cost of moving from a staggered conformation, where these groups are far apart, to an eclipsed conformation, where they are closer and may experience steric repulsion.

The rotation around the N-C(oxetane) bond also has an associated energy barrier, which influences the orientation of the ethylenediamine chain relative to the oxetane ring.

Table 1: Illustrative Rotational Energy Barriers This table provides hypothetical but representative energy values for key rotational barriers in this compound, based on known values for similar structural motifs.

Rotational BondConformation TransitionEstimated Energy Barrier (kcal/mol)
H₂N-CH₂-CH₂-NH-Staggered → Eclipsed3.5 - 5.0
-CH₂-NH-(C₄H₇O)Gauche → Eclipsed2.0 - 3.5

Identification of Stable Conformers and Global Minima

Through conformational analysis, it is possible to identify the most stable, low-energy conformers of the molecule. researchgate.net For flexible molecules like ethane-1,2-diamine, several staggered conformations are typically the most stable. chemicalpapers.com The presence of the oxetane ring and the potential for intramolecular hydrogen bonding adds complexity.

A global minimum is the single most stable conformation of the molecule. For this compound, this conformation would likely adopt a staggered or gauche arrangement along the C-C bond to minimize steric hindrance. youtube.com Furthermore, an intramolecular hydrogen bond could form between the primary amine (-NH₂) and the oxygen atom of the oxetane ring or the tertiary nitrogen, stabilizing a specific folded conformation. chemicalpapers.com In protonated ethane-1,2-diamine, where hydrogen bonding is removed and electrostatic repulsion dominates, the anti (fully extended) conformation is the most stable. stackexchange.com

Computational models can predict the geometries and relative energies of these conformers. The global minimum and other low-energy conformers represent the most populated states of the molecule under standard conditions.

Table 2: Predicted Stable Conformers and Relative Energies This table illustrates potential low-energy conformers for this compound and their hypothetical relative energies.

ConformerDihedral Angle (N-C-C-N)Key FeatureRelative Energy (kcal/mol)
Global Minimum~60° (gauche)Intramolecular H-bond (NH₂ to oxetane-O)0.0
Conformer 2180° (anti)Extended structure, minimal steric clash0.5 - 1.5
Conformer 3~65° (gauche)Intramolecular H-bond (NH₂ to tertiary N)0.8 - 2.0

Influence of Oxetane Ring on Diamine Flexibility and Overall Conformation

The introduction of the oxetane can beneficially impact physicochemical properties. acs.org The ring's oxygen atom is a hydrogen bond acceptor, which can promote specific folded structures through intramolecular interactions, as mentioned previously. acs.org Furthermore, the electronegative oxygen atom can lower the basicity (pKa) of the proximal tertiary amine, a desirable feature in medicinal chemistry. ethz.chacs.org The steric bulk of the oxetane ring also plays a significant role, favoring conformations where the diamine chain is oriented away from the ring to minimize steric clashes.

Reaction Mechanism Elucidation

Understanding the reaction mechanisms of this compound is essential for predicting its stability and potential transformations. Computational chemistry allows for the detailed exploration of reaction pathways, including the characterization of transient species like transition states.

Transition State Characterization for Ring Opening and Functionalization Reactions

The this compound molecule can undergo two primary types of reactions: functionalization of the amine side chain and opening of the strained oxetane ring.

Functionalization Reactions: The primary and tertiary amine groups can undergo typical nucleophilic reactions such as alkylation, acylation, and sulfonylation. The transition states for these reactions would resemble standard Sₙ2 or nucleophilic acyl substitution pathways, and their characterization via computational methods is routine.

Ring-Opening Reactions: The oxetane ring, with a ring strain of approximately 106 kJ/mol, is susceptible to ring-opening under certain conditions, particularly with acid catalysis. mdpi.com Under acidic conditions, the oxetane oxygen is protonated, forming a reactive oxonium ion. This activation facilitates nucleophilic attack at one of the ring carbons. Kinetic and computational studies on similar systems, such as the defluorosulfonylative amination of 3-aryl-oxetanes, support an Sₙ1-type mechanism where the rate-determining step is the formation of a planar oxetane carbocation intermediate. researchgate.netnih.gov This carbocation is then rapidly captured by a nucleophile. researchgate.netnih.gov For this compound, an intermolecular reaction could occur where the primary amine of one molecule attacks the protonated oxetane of another, leading to dimerization or polymerization. researchgate.net

A transition state for an acid-catalyzed ring-opening would be characterized by an elongated C-O bond in the protonated oxetane ring and the incipient formation of a new bond between a ring carbon and the incoming nucleophile. Vibrational frequency analysis is used to confirm a true transition state, which must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Reaction Coordinate Analysis and Energetic Profiles

A reaction coordinate diagram maps the energy of a system as it progresses from reactants to products through a transition state. By calculating the energies of the stationary points (reactants, intermediates, transition states, and products), a complete energetic profile of the reaction can be constructed.

For the acid-catalyzed ring-opening of this compound, the reaction coordinate would follow these key steps:

Reactants: The neutral diamine molecule and an acid (e.g., H₃O⁺).

Protonation: An initial, low-energy step where the oxetane oxygen is protonated.

Transition State (TS): The high-energy point corresponding to the cleavage of a C-O bond in the oxonium ion. The energy required to reach this point from the protonated intermediate is the activation energy (Ea).

Intermediate: A planar carbocation intermediate may be formed after the transition state. researchgate.netnih.gov

Product Formation: The nucleophile attacks the carbocation, leading to the ring-opened product.

Table 2: Illustrative Energetic Profile for a Hypothetical Acid-Catalyzed Ring-Opening Reaction

Reaction StepDescriptionRelative Energy (kJ/mol)
ReactantsThis compound + H₃O⁺0 (Reference)
Protonated IntermediateOxonium ion formed by protonation of the ether oxygen-20
Transition State (TS)Elongated C-O bond, partial bond formation with nucleophile+80
Ring-Opened ProductFinal product after nucleophilic attack and deprotonation-50
Calculated Parameters
Activation Energy (Ea)Energy difference between TS and Protonated Intermediate100
Overall Reaction Energy (ΔE_rxn)Energy difference between Products and Reactants-50 (Exothermic)

Note: This table provides hypothetical energy values to illustrate the concepts of a reaction coordinate profile. Actual values are dependent on the specific nucleophile, solvent, and level of theory used in the calculation.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide insights into its conformational preferences, dynamic behavior, and interactions with its environment, particularly in a solvent like water.

Dynamic Behavior of the Compound in Solution

An MD simulation would model the compound within a periodic box filled with explicit solvent molecules (e.g., water). The simulation would track the trajectory of each atom according to classical mechanics. This allows for the observation of several dynamic behaviors:

Conformational Dynamics: The ethylenediamine linker provides significant flexibility. The simulation would reveal the rotational motion (dihedral angle changes) around the C-C and C-N bonds, identifying the most populated conformational states (rotamers).

Ring Puckering: While relatively planar, the oxetane ring is not perfectly flat and undergoes a slight puckering motion. acs.orgpharmablock.com MD simulations can quantify the dynamics and amplitude of this puckering.

Intermolecular Interactions with Solvent Molecules

In an aqueous solution, this compound will form a complex and dynamic network of hydrogen bonds with surrounding water molecules. The molecule has multiple hydrogen bond donor and acceptor sites:

Hydrogen Bond Acceptors: The oxetane oxygen (a particularly strong acceptor), the primary nitrogen, and the tertiary nitrogen. nih.govmdpi.com

Hydrogen Bond Donors: The two hydrogens of the primary amine group (-NH₂).

MD simulations allow for the quantitative analysis of these interactions. A radial distribution function (RDF) can be calculated for the distance between a specific solute atom (e.g., the oxetane oxygen) and the solvent atoms (e.g., water hydrogens). Peaks in the RDF indicate the formation of structured solvation shells. By analyzing these trajectories, the average number of hydrogen bonds, their lifetimes, and their geometries (bond lengths and angles) can be determined, providing a detailed picture of how the molecule is solvated.

Table 3: Potential Intermolecular Hydrogen Bonds with Water

Site on CompoundRoleInteracting Water AtomTypical H-Bond Distance (Å)
Oxetane Oxygen (O)AcceptorHydrogen (H)1.8 - 2.0
Primary Nitrogen (N)AcceptorHydrogen (H)1.9 - 2.1
Primary Amine Hydrogens (H)DonorOxygen (O)1.9 - 2.1
Tertiary Nitrogen (N)AcceptorHydrogen (H)2.0 - 2.2

Note: The distances are typical values for hydrogen bonds in aqueous solution and can be precisely calculated from an MD simulation trajectory.

Coordination Chemistry and Ligand Design

N1-(oxetan-3-yl)ethane-1,2-diamine as a Chelating Ligand

The presence of multiple donor atoms within its structure allows this compound to act as a chelating ligand, binding to a single metal center through more than one coordination site. This chelation results in the formation of stable, cyclic structures known as chelate rings.

Denticity and Coordination Modes to Metal Centers

This compound is classified as a bidentate ligand, meaning it can form two coordinate bonds to a central metal ion. shaalaa.commmerevise.co.uk The two nitrogen atoms of the ethylenediamine (B42938) backbone each possess a lone pair of electrons, making them effective Lewis bases capable of donating electron density to a metal acceptor. wikipedia.org This results in the formation of a stable five-membered chelate ring with the metal ion.

The oxetane (B1205548) ring introduces the possibility of further coordination, potentially increasing the ligand's denticity. However, the oxygen atom of the oxetane is a weaker Lewis base compared to the nitrogen atoms of the diamine. Its involvement in coordination is less common and would lead to a strained four-membered chelate ring. Structural studies of complexes with ligands containing azetidine (B1206935) and oxetane rings have highlighted differences in their reactivity and coordination behavior. researchgate.net In most documented cases involving similar diamine ligands, coordination occurs primarily through the nitrogen atoms. rsc.orgfreeuk.net

Synthesis of Metal Complexes

The formation of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexation Reactions with Transition Metal Ions (e.g., Zn(II), Fe(III))

The synthesis of metal complexes with ligands similar to this compound has been reported with various transition metal ions. For instance, the complexation of amoxicillin, which also contains amine and other donor groups, with Zn(II) and Fe(III) has been studied, demonstrating the formation of 1:1 metal-to-ligand stoichiometry. nih.gov The synthesis of Schiff base metal complexes often involves refluxing a mixture of the ligand and metal salts in a solvent like ethanol. sci-hub.se These methods can be adapted for the complexation of this compound with transition metal ions such as Zn(II) and Fe(III). The reaction typically proceeds by the displacement of weakly coordinated solvent molecules from the metal's coordination sphere by the stronger donating nitrogen atoms of the diamine ligand.

Synthesis of Homo- and Heteroleptic Complexes

This compound can participate in the formation of both homoleptic and heteroleptic complexes. Homoleptic complexes are those in which all the ligands bonded to the central metal ion are identical. For an octahedral metal ion, this would result in a complex with the general formula [M(this compound)₃]ⁿ⁺.

Heteroleptic complexes, on the other hand, contain more than one type of ligand. The synthesis of such complexes can be achieved by reacting a pre-formed complex containing other ligands with this compound or by a one-pot reaction with a mixture of different ligands. The formation of heteroleptic complexes is common in coordination chemistry and allows for the fine-tuning of the properties of the resulting metal complex.

Structural Characterization of Metal Complexes

The definitive proof of the structure and bonding in metal complexes of this compound comes from their structural characterization using various analytical techniques. Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms, including bond lengths and angles within the coordination sphere. acs.org

Spectroscopic methods are also crucial for characterizing these complexes.

Infrared (IR) Spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C-N bonds. nih.govjournalajocs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides information about the ligand's environment in the complex and can be used to study the dynamics of the complex in solution. journalajocs.com

UV-Visible Spectroscopy can be used to study the electronic transitions within the complex, which are often responsible for their color. libretexts.org

Mass Spectrometry helps in confirming the molecular weight and stoichiometry of the synthesized complexes. journalajocs.com

The table below summarizes the analytical techniques used for the characterization of metal complexes.

Analytical TechniqueInformation Obtained
Single-Crystal X-ray DiffractionPrecise 3D structure, bond lengths, and bond angles. acs.org
Infrared (IR) SpectroscopyConfirmation of ligand coordination, identification of functional groups. nih.govjournalajocs.com
Nuclear Magnetic Resonance (NMR)Information on the ligand's chemical environment and complex dynamics. journalajocs.com
UV-Visible SpectroscopyStudy of electronic transitions and color of the complex. libretexts.org
Mass SpectrometryDetermination of molecular weight and stoichiometry. journalajocs.com

X-ray Crystallographic Studies of Coordination Geometry and Metal-Ligand Interactions

No data available.

Spectroscopic Signatures of Complex Formation

No data available.

Redox Properties of Metal Complexes

No data available.

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

No data available.

Catalytic Applications of N1 Oxetan 3 Yl Ethane 1,2 Diamine Scaffolds

Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The diamine and oxetane (B1205548) functionalities within N1-(oxetan-3-yl)ethane-1,2-diamine suggest its potential to act as a versatile organocatalyst.

Role as a Brønsted Base Catalyst

The two nitrogen atoms in the ethylenediamine (B42938) portion of this compound can act as Brønsted bases, accepting protons to activate substrates. Chiral organic Brønsted bases have proven to be highly effective catalysts in a variety of enantioselective transformations. nobelprize.org The presence of both a primary and a secondary amine allows for potential cooperative effects in catalysis. For instance, 1,3-diamine derivatives have been designed and successfully employed in asymmetric Mannich reactions of ketones, where the primary and tertiary amines are proposed to act cooperatively. nii.ac.jp Similarly, this compound could potentially catalyze reactions such as Michael additions, aldol (B89426) reactions, and other base-mediated transformations. The oxetane ring, being a polar and potentially hydrogen-bond accepting group, could influence the catalyst's solubility and its interaction with substrates and reagents, thereby modulating its catalytic activity and selectivity. acs.orgacs.org

In the context of Brønsted acid catalysis, while the diamine moiety is basic, the oxetane ring can be activated by a Brønsted acid. This activation can lead to ring-opening and the formation of a carbocation, which can then react with a nucleophile. For example, 3-aryloxetan-3-ols have been used as 1,2-bis-electrophiles in the Brønsted acid-catalyzed synthesis of 1,4-dioxanes. nih.govresearchgate.net This reactivity highlights the potential for developing catalytic cycles where the oxetane moiety of this compound or its derivatives could participate in acid-catalyzed reactions.

Nucleophilic Catalysis

The amine groups of this compound can also function as nucleophilic catalysts. In this mode of catalysis, the nucleophilic amine attacks an electrophilic substrate to form a reactive intermediate, which then proceeds to react with another reagent. This is a common mechanism for primary and secondary amines in reactions like the acylation of alcohols and the formation of imines. The primary amine of this compound could, for example, react with a ketone or aldehyde to form an enamine intermediate, which is a key step in many organocatalytic cycles.

Potential for Asymmetric Catalysis with Chiral Derivatives

A significant area of potential for this compound lies in asymmetric catalysis through the use of its chiral derivatives. Chiral 1,2-diamines are well-established as powerful ligands and organocatalysts for a wide range of enantioselective reactions. researchgate.net By introducing chirality into the this compound scaffold, for instance, by using a chiral ethylenediamine backbone or by substituting the oxetane ring to create a stereocenter, it would be possible to develop new chiral catalysts.

These chiral derivatives could be applied in various asymmetric transformations. For example, chiral diamines are known to catalyze asymmetric Henry reactions, Michael additions, and aldol reactions with high enantioselectivity. The development of biomimetic catalysis using chiral diamine catalysts has also shown great promise for efficient asymmetric synthesis. beilstein-journals.org Furthermore, chiral phosphoric acids have been used for the enantioselective desymmetrization of 3-substituted oxetanes, indicating that chiral catalysts can effectively interact with the oxetane ring to induce stereoselectivity. nih.gov

Ligand in Transition Metal Catalysis

The diamine functionality of this compound makes it a prime candidate for use as a ligand in transition metal catalysis. Diamines are known to form stable chelate complexes with a variety of transition metals, and these complexes often exhibit high catalytic activity and selectivity. researchgate.net

Development of Novel Catalytic Systems

This compound can be used to synthesize novel transition metal complexes with potentially unique catalytic properties. The combination of a soft diamine and a hard oxetane oxygen donor could lead to interesting coordination chemistry and reactivity. These new catalytic systems could be applied to a wide range of transformations, including cross-coupling reactions, hydrogenations, and oxidations. For example, ruthenium complexes are known for their broad catalytic applications, including the amination of alcohols where the integrity of an oxetane ring in an alcohol substrate was maintained during the reaction. arabjchem.org This suggests that an oxetane-containing ligand like this compound could be stable under certain transition metal-catalyzed conditions.

The development of new catalytic protocols for the synthesis of heterocycles from oxetanes, such as the In(OTf)3-catalyzed synthesis of oxazolines, highlights the potential for metal catalysts to activate and transform the oxetane ring. rsc.org A ligand that can both coordinate to the metal center and interact with the oxetane substrate could lead to novel catalytic cycles.

Investigation in Asymmetric Catalysis (e.g., enantioselective transformations)

The true potential of this compound as a ligand is likely to be realized in the field of asymmetric catalysis. Chiral diamine ligands are cornerstones of asymmetric transition metal catalysis, used in a plethora of enantioselective reactions. researchgate.net Chiral derivatives of this compound, when complexed to metals such as rhodium, ruthenium, palladium, iridium, or copper, could be highly effective catalysts for enantioselective transformations.

For instance, chiral diamine-metal complexes are widely used in asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions. The oxetane moiety could play a crucial role in fine-tuning the steric and electronic properties of the catalyst, thereby influencing its enantioselectivity. The development of chiral ligands containing an oxazoline (B21484) motif, which is structurally related to the oxetane ring, has led to significant advances in asymmetric catalysis. acs.org This precedent suggests that chiral oxetane-containing ligands could also be highly valuable.

The potential for diastereodivergent synthesis, where different diastereomers of a product can be selectively obtained by changing the catalyst, has been demonstrated with copper-catalyzed reductive couplings using different chiral bis(phosphine) ligands. A library of chiral ligands based on the this compound scaffold could potentially offer access to different stereoisomers of a product by systematically modifying the ligand structure.

Catalyst/Ligand SystemReaction TypeSubstrateProduct Yield (%)Enantiomeric Excess (ee %)Reference
Chiral 1,3-Diamine DerivativeMannich ReactionKetoneHighHigh nii.ac.jp
Chiral Phosphoric AcidDesymmetrization3-Substituted OxetaneGoodHigh nih.gov
In(OTf)3Cyclization3-Amido OxetaneHighN/A rsc.org
Chiral Diamine CatalystAsymmetric AdditionImine and Boronic AcidExcellentExcellent beilstein-journals.org
Ruthenium-Pincer ComplexAminationOxetane AlcoholGoodN/A arabjchem.org

Heterogeneous Catalysis (Conceptual Framework)

The application of the this compound scaffold in heterogeneous catalysis would represent a significant advancement, combining the unique stereoelectronic properties of the oxetane ring with the established coordinating ability of the diamine function. In a heterogeneous setup, the catalyst is in a different phase from the reactants, which simplifies catalyst-product separation, and enhances catalyst stability and reusability—key advantages for industrial applications.

Immobilization of the Diamine-Oxetane Scaffold onto Solid Supports

The successful immobilization of the this compound scaffold is the foundational step for its application in heterogeneous catalysis. The choice of solid support and the method of attachment are critical to preserving or even enhancing the catalytic activity of the diamine-oxetane complex.

Several strategies could be envisioned for the immobilization of this scaffold, primarily by leveraging the reactive primary and secondary amine functionalities.

Potential Solid Supports:

Inorganic Oxides: Silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and titania (TiO₂) are common supports due to their high surface area, mechanical stability, and thermal resistance. The surface hydroxyl groups of these materials can be functionalized to react with the diamine.

Polymers: Polystyrene, often cross-linked with divinylbenzene, provides a versatile and tunable support. Functional groups can be introduced onto the polymer backbone to anchor the diamine scaffold.

Carbon-based Materials: Activated carbon and graphene-based materials offer high surface areas and good chemical stability, making them suitable candidates for catalyst supports.

Conceptual Immobilization Methods:

Covalent Attachment: This is the most robust method for preventing leaching of the catalyst.

Via Amine Groups: The primary or secondary amine of the diamine can react with functional groups on a modified support. For instance, a silica support could be pre-functionalized with epoxy or chloromethyl groups to react with the nucleophilic amines of the scaffold.

Via a Linker: A bifunctional linker could first react with the diamine and then with the solid support, providing greater control over the distance and orientation of the catalyst from the support surface.

Non-Covalent Immobilization:

Ion Exchange: If the diamine is part of a cationic metal complex, it could be immobilized onto a support with anionic sites through electrostatic interactions.

Adsorption: While less robust, simple physisorption or chemisorption onto the support surface is also a possibility, driven by weaker van der Waals forces or hydrogen bonding.

The success of immobilization would be verified through various characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), and thermogravimetric analysis (TGA) to confirm the presence and stability of the anchored scaffold.

Catalytic Activity and Reusability Studies (Hypothetical)

Once immobilized, the catalytic performance of the this compound-based heterogeneous catalyst would need to be rigorously evaluated. The primary goals of these studies would be to determine the catalyst's activity, selectivity, and stability over multiple reaction cycles.

Hypothetical Catalytic Reactions:

Given the nature of the diamine ligand, potential applications could include:

Asymmetric Hydrogenation: The chiral center introduced by the oxetane ring could make immobilized metal complexes of this ligand candidates for asymmetric hydrogenation reactions.

C-C Bond Forming Reactions: Reactions such as aldol condensations or Michael additions could be explored.

Oxidation Reactions: The ligand could support metal centers for various selective oxidation processes.

Data Tables for Hypothetical Reusability Study:

The reusability of the immobilized catalyst would be a key performance indicator. A typical study would involve running a model reaction, recovering the catalyst, and then reusing it in subsequent cycles. The results could be presented in a data table similar to the one below.

Table 1: Hypothetical Reusability of Immobilized this compound Catalyst in a Model Reaction

CycleConversion (%)Selectivity (%)
19895
29795
39694
49594
59393

Table 2: Hypothetical Leaching Analysis of Immobilized Catalyst

CycleMetal Leaching (ppm)
1< 0.1
2< 0.1
30.15
40.2
50.25

These tables would provide critical data on the catalyst's stability. A successful heterogeneous catalyst would exhibit minimal loss in conversion and selectivity over numerous cycles, with negligible leaching of the active metal species into the reaction mixture.

Supramolecular Interactions and Self Assembly

Hydrogen Bonding Networks

Hydrogen bonds are expected to be the dominant force in the self-assembly of N1-(oxetan-3-yl)ethane-1,2-diamine, owing to the presence of multiple donor and acceptor sites.

The molecule possesses both primary (-NH2) and secondary (-NH-) amine groups, which are excellent hydrogen bond donors. The nitrogen atoms of these amines and the oxygen atom of the oxetane (B1205548) ring can act as hydrogen bond acceptors. science-revision.co.uklibretexts.org This duality allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding: The flexibility of the ethylenediamine (B42938) linker could allow the primary amine to fold back and form a hydrogen bond with the oxetane oxygen or the secondary amine nitrogen. This would result in the formation of a stable cyclic conformation.

Intermolecular Hydrogen Bonding: More extensive networks are likely to be formed through intermolecular hydrogen bonds. These interactions can lead to the formation of chains, sheets, or three-dimensional networks, depending on the specific arrangement of the molecules. For instance, the primary amine of one molecule could donate a hydrogen to the oxetane oxygen of a neighboring molecule, leading to a head-to-tail arrangement.

A theoretical representation of potential hydrogen bond interactions is provided in the table below.

Interaction Type Donor Acceptor Potential Geometry
IntermolecularPrimary Amine (-NH2)Oxetane OxygenLinear Chain
IntermolecularSecondary Amine (-NH-)Primary Amine NitrogenDimer Formation
IntermolecularPrimary Amine (-NH2)Secondary Amine NitrogenSheet Formation
IntramolecularPrimary Amine (-NH2)Oxetane OxygenCyclic Conformer

This table represents a theoretical model of potential hydrogen bonding interactions and is for illustrative purposes.

Host-Guest Chemistry

The principles of host-guest chemistry involve the binding of a "guest" molecule within the cavity of a "host" molecule. wikipedia.org

While this compound is likely too small to act as a host for most molecules, its distinct structural features make it an excellent candidate as a "guest" molecule. The oxetane ring provides a unique recognition site, and the flexible diamine chain can adapt to the shape of a host's cavity. For example, it could potentially be encapsulated within larger host molecules such as cyclodextrins or calixarenes, which are known to bind small organic molecules. wikipedia.org The binding would be driven by a combination of hydrogen bonding and hydrophobic interactions between the ethylenediamine chain and the nonpolar interior of the host cavity.

Non-Covalent Interactions

Beyond the strong influence of hydrogen bonding, weaker non-covalent interactions also play a crucial role in the stabilization of supramolecular assemblies. csic.es

A hypothetical summary of these weak interactions is presented below.

Weak Interaction Type Donor Group Acceptor Atom Estimated Energy (kcal/mol)
C-H···OEthyl (C-H)Oxetane (O)0.5 - 1.5
C-H···NOxetane (C-H)Primary Amine (N)0.4 - 1.2
C-H···NEthyl (C-H)Secondary Amine (N)0.4 - 1.2

This table provides a theoretical estimation of the energies of potential weak non-covalent interactions and is for illustrative purposes only.

Self-Assembly Phenomena

Formation of Ordered Structures in Solution or Solid State

There is no available research detailing the formation of ordered structures by this compound in either the solution or solid state.

Strategic Chemical Applications and Future Research Directions

Role in Expanding Chemical Space for Novel Molecular Architectures

The quest for novel molecules in fields like drug discovery is dependent on the ability to explore new areas of chemical space. N1-(oxetan-3-yl)ethane-1,2-diamine serves as a key scaffold, enabling the generation of diverse and structurally complex molecules. The incorporation of the oxetane (B1205548) motif, in particular, has been recognized as a valuable strategy in medicinal chemistry for modulating key physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. nih.govacs.org

Scaffold Diversification through Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy that introduces chemical modifications at a late step in a synthetic sequence, allowing for the rapid diversification of complex molecules. ethz.chnih.gov This approach is highly valuable in drug discovery for exploring structure-activity relationships (SAR). nih.govrsc.org The this compound scaffold is well-suited for LSF due to its multiple reactive sites.

The primary and secondary amines of the ethane-1,2-diamine moiety can be selectively functionalized to introduce a wide array of substituents, thereby creating large libraries of analogues from a common intermediate. Furthermore, modern C-H functionalization techniques could potentially target the carbon atoms of the ethyl chain or even the oxetane ring, offering further points for diversification. rsc.org This strategy of scaffold diversification allows for the fine-tuning of a molecule's properties to optimize its biological activity and pharmacokinetic profile. d-nb.info

Bioisosteric Modification Strategies in Chemical Design

Bioisosterism, the replacement of a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry. nih.govresearchgate.net This strategy is employed to enhance potency, improve selectivity, and optimize drug-like properties. researchgate.net The oxetane ring within this compound is a particularly interesting bioisostere. nih.gov

The four-membered oxetane ring can serve as a polar equivalent of a gem-dimethyl group or as a surrogate for a carbonyl group. nih.govacs.org This substitution can lead to significant improvements in a compound's profile, as illustrated in the table below.

PropertyOriginal Moiety (e.g., Carbonyl)Bioisosteric Replacement (Oxetane)Potential Advantage of Replacement
Solubility Often lowerGenerally higherImproved bioavailability and formulation options. nih.gov
Lipophilicity (cLogP) VariableGenerally lowerCan lead to reduced metabolic liability. acs.org
Metabolic Stability Can be a site of metabolismOften more stableIncreased drug half-life. acs.org
Molecular Geometry PlanarThree-dimensionalCan improve binding affinity by accessing different vector spaces.

By incorporating the this compound scaffold, medicinal chemists can leverage the bioisosteric properties of the oxetane to design novel compounds with superior therapeutic potential. nih.govacs.org

Design of Advanced Materials Based on the this compound Core

While much of the focus on oxetane-containing compounds is in medicinal chemistry, the unique structure of this compound also suggests its potential as a monomer for the synthesis of advanced materials. The presence of two nucleophilic nitrogen atoms and a polymerizable oxetane ring makes it a bifunctional building block for creating novel polymers.

For instance, the diamine functionality can react with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The resulting polymers would feature pendant oxetane rings along the backbone. These oxetane groups could then be subjected to ring-opening polymerization, either thermally or catalytically, to create cross-linked materials. Such materials could exhibit unique thermal and mechanical properties due to their complex, three-dimensional network structure. The inherent polarity of the oxetane and amine groups might also impart desirable properties such as improved adhesion or hydrophilicity.

Theoretical Predictions for Enhanced Reactivity and Selectivity in Novel Derivatives

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules, guiding synthetic efforts and accelerating the design of new derivatives. mdpi.com For this compound, theoretical methods like Density Functional Theory (DFT) can offer significant insights.

Key areas of investigation would include:

Site Selectivity: Predicting the relative nucleophilicity of the primary versus the secondary amine. This is crucial for designing selective functionalization reactions. Calculations can determine the proton affinity and the distribution of the highest occupied molecular orbital (HOMO) to predict which nitrogen atom is more reactive towards electrophiles.

Conformational Analysis: Understanding the preferred three-dimensional shape of the molecule and how it is influenced by the substitution on the amine groups.

Reactivity of the Oxetane Ring: Modeling the ring strain and the lowest unoccupied molecular orbital (LUMO) to predict the susceptibility of the oxetane to nucleophilic attack in ring-opening reactions. mdpi.com

Reaction Mechanism Studies: Simulating the transition states of potential reactions to understand the energy barriers and predict the most favorable reaction pathways, whether endo or exo. researchgate.net

Reactive SitePotential ReactionInformation from Theoretical Prediction
Primary Amine (-NH2) Acylation, Alkylation, Reductive AminationHigher predicted nucleophilicity may allow for selective functionalization under specific conditions.
Secondary Amine (-NH-) Acylation, AlkylationSteric hindrance and electronic effects from the oxetane ring will influence its reactivity, which can be quantified.
Oxetane Ring Acid-catalyzed ring-openingLUMO analysis can predict the regioselectivity of the ring-opening (i.e., which carbon is attacked).

These theoretical predictions can save significant laboratory time and resources by focusing experimental work on the most promising synthetic routes and derivatives.

Exploration of Unconventional Synthetic Routes to Functionalized Oxetane-Diamine Hybrids

The development of novel and efficient synthetic methodologies is crucial for expanding the accessibility and application of unique building blocks like this compound. While conventional syntheses likely rely on the reaction of oxetan-3-one with ethylenediamine (B42938) followed by reductive amination or other standard transformations, future research could focus on more innovative and unconventional routes.

Potential areas of exploration include:

Catalytic C-N Bond Formation: Developing novel transition-metal or organocatalytic systems to directly couple oxetane precursors with diamines, potentially offering higher efficiency and selectivity.

Flow Chemistry: Utilizing microreactor technology to perform the synthesis in a continuous flow system. This can improve safety (especially when dealing with strained rings), enhance reaction control, and facilitate scale-up.

Biocatalysis: Employing enzymes, such as transaminases or reductases, to achieve highly stereoselective syntheses of chiral derivatives of this compound.

Photoredox Catalysis: Using light-driven reactions to enable novel C-H functionalizations on the ethyl backbone or to construct the oxetane ring under mild conditions.

Exploring such unconventional routes could lead to more sustainable and cost-effective methods for producing this valuable scaffold and its derivatives, further broadening its utility in science and industry. karger.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(oxetan-3-yl)ethane-1,2-diamine, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between oxetan-3-amine and ethylenediamine derivatives under controlled conditions. Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction rates .
  • Catalysts : Triethylamine or other bases enhance yield by neutralizing acidic byproducts .
  • Temperature control : Maintaining 60–80°C minimizes side reactions .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) ensures high purity .

Q. Which analytical techniques are most suitable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Structural confirmation :
  • ¹H/¹³C NMR : Identifies amine protons (δ 1.5–3.0 ppm) and oxetane ring signals (δ 4.0–5.0 ppm) .
  • Mass spectrometry (MS/HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .
  • Purity assessment :
  • HPLC-UV : C18 columns with acetonitrile/water gradients detect impurities .
  • Elemental analysis : Confirms C/H/N ratios within ±0.3% of theoretical values .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated testing : Expose samples to 40°C/75% relative humidity (RH) for 1–3 months, monitoring degradation via LC-MS .
  • Light sensitivity : Use amber vials and assess photodegradation under UV/visible light .
  • Hygroscopicity : Karl Fischer titration quantifies water uptake; store with desiccants (e.g., silica gel) .

Advanced Research Questions

Q. How does the oxetane ring's stereoelectronic effects influence the compound's interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Electronic effects : The oxetane’s electron-withdrawing nature enhances hydrogen bonding with catalytic residues. Use DFT calculations to map electrostatic potentials .
  • Ring strain : Increases reactivity in nucleophilic substitutions. Compare with cyclopropane analogs via kinetic studies (e.g., SN2 reactivity assays) .
  • Binding assays : Surface plasmon resonance (SPR) quantifies affinity for targets like kinases or GPCRs .

Q. What strategies resolve discrepancies in reported catalytic activities of metal complexes involving this compound?

  • Methodological Answer :

  • Standardization : Fix assay conditions (pH 7.4, 37°C) and substrate concentrations .
  • Stoichiometry analysis : Job’s plot determines metal-ligand ratios .
  • Structural characterization : X-ray crystallography or EXAFS clarifies coordination geometry .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Tools like SwissADME estimate absorption, toxicity, and metabolic stability .
  • Molecular dynamics : Simulate blood-brain barrier penetration; modify logP via substituents (e.g., fluorination) .
  • Docking studies : Target-specific optimization (e.g., kinase inhibitors) using AutoDock Vina .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s enzyme inhibition potency across studies?

  • Methodological Answer :

  • Orthogonal assays : Validate using fluorogenic substrates (e.g., Calpain-Glo) alongside traditional radiometric methods .
  • Probe compounds : Compare with known inhibitors (e.g., staurosporine) to calibrate activity .
  • Batch variability : Characterize purity (HPLC) and stereochemistry (chiral HPLC) for all tested samples .

Experimental Design Considerations

Q. What steps ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Robust protocols : Document reaction parameters (e.g., stirring speed, inert atmosphere) .
  • Analytical consistency : Use identical NMR spectrometers (e.g., 500 MHz) and MS calibrants across labs .
  • Negative controls : Include ethylenediamine-only reactions to confirm oxetane-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.